4-Formylthiophene-3-carboxylic acid
Overview
Description
4-Formylthiophene-3-carboxylic acid is a heterocyclic compound consisting of a thiophene ring with a formyl and carboxylic acid functional group.
Mechanism of Action
Target of Action
4-Formylthiophene-3-carboxylic acid is a chemical compound used in research . . It’s primarily used as a building block in organic chemistry .
Mode of Action
Compounds similar to it, such as boron reagents, are known to be used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s worth noting that similar compounds are involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling .
Result of Action
As a research chemical, it’s primarily used in laboratory settings for the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Formylthiophene-3-carboxylic acid, often involves condensation reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: 4-Carboxythiophene-3-carboxylic acid.
Reduction: 4-Hydroxymethylthiophene-3-carboxylic acid.
Substitution: Various halogenated thiophene derivatives.
Scientific Research Applications
4-Formylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its use in drug development due to its biological activity.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position.
Uniqueness: 4-Formylthiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Its heterocyclic structure also contributes to its versatility in various applications.
Properties
IUPAC Name |
4-formylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWYWSSWFMJRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355997 | |
Record name | 4-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53686-05-8 | |
Record name | 4-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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